molecular formula C21H35N9O10 B12516113 Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine CAS No. 820962-82-1

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine

Cat. No.: B12516113
CAS No.: 820962-82-1
M. Wt: 573.6 g/mol
InChI Key: FNBNMASSKIBGFX-SRVKXCTJSA-N
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Description

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine is a complex peptide compound composed of multiple glycyl and alanyl residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues.

    Reduction: Reducing agents can alter disulfide bonds if present.

    Substitution: Specific residues can be substituted with other amino acids using targeted chemical reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or pepsin.

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for targeted modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.

Scientific Research Applications

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.

    Glycylglycine: The simplest dipeptide, used as a buffer in biological systems.

    Glycyl-L-phenyl alanine: Another peptide with different amino acid composition.

Properties

CAS No.

820962-82-1

Molecular Formula

C21H35N9O10

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H35N9O10/c1-10(28-16(34)7-23-13(31)4-22)19(37)26-5-14(32)24-8-17(35)29-11(2)20(38)27-6-15(33)25-9-18(36)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,32)(H,25,33)(H,26,37)(H,27,38)(H,28,34)(H,29,35)(H,30,36)(H,39,40)/t10-,11-,12-/m0/s1

InChI Key

FNBNMASSKIBGFX-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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